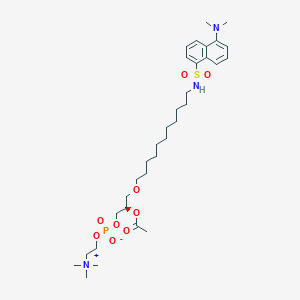

Dansyl-platelet activating factor

Beschreibung

Eigenschaften

CAS-Nummer |

118790-15-1 |

|---|---|

Molekularformel |

C33H56N3O9PS |

Molekulargewicht |

701.9 g/mol |

IUPAC-Name |

[(2R)-2-acetyloxy-3-[11-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]undecoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C33H56N3O9PS/c1-28(37)45-29(27-44-46(38,39)43-25-23-36(4,5)6)26-42-24-15-13-11-9-7-8-10-12-14-22-34-47(40,41)33-21-17-18-30-31(33)19-16-20-32(30)35(2)3/h16-21,29,34H,7-15,22-27H2,1-6H3/t29-/m1/s1 |

InChI-Schlüssel |

YAPFSBLBPKYOIX-GDLZYMKVSA-N |

SMILES |

CC(=O)OC(COCCCCCCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)COP(=O)([O-])OCC[N+](C)(C)C |

Isomerische SMILES |

CC(=O)O[C@H](COCCCCCCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)COP(=O)([O-])OCC[N+](C)(C)C |

Kanonische SMILES |

CC(=O)OC(COCCCCCCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)COP(=O)([O-])OCC[N+](C)(C)C |

Andere CAS-Nummern |

118790-15-1 |

Synonyme |

1-(N-dansyl-11-amino-1-undecyl)-sn-glycerol-3-phosphorylcholine dansyl-PAF dansyl-platelet activating factor dansyllyso-PAF dansyllysoPAF |

Herkunft des Produkts |

United States |

Fundamental Principles of Platelet Activating Factor Paf Biology Relevant to Dansyl Paf Probing

Platelet-Activating Factor Receptor (PAFR) Characteristics

Genetic Variants and Functional Implications of PAFR

The platelet-activating factor receptor (PAFR) is a G-protein coupled receptor (GPCR) encoded by the PTAFR gene, located on chromosome 1 in humans. wikipedia.org This receptor is the primary mediator of PAF's diverse biological effects. The binding of PAF to PAFR initiates a cascade of intracellular signaling events, including the activation of phospholipases C, D, and A2, mitogen-activated protein kinases (MAPKs), and the phosphatidylinositol-calcium second messenger system. guidetopharmacology.orggenecards.org

Genetic variations within the PTAFR gene can have significant functional implications, influencing an individual's susceptibility to and the severity of various diseases. Alternative splicing of the PTAFR gene results in multiple transcript variants, which may contribute to the tissue-specific effects of PAF. guidetopharmacology.orggenecards.orgnih.gov Several single nucleotide polymorphisms (SNPs) in the PTAFR gene have been identified and studied for their association with disease. For instance, the A224D polymorphism, which results in an alanine (B10760859) to aspartic acid substitution, has been investigated in the context of various inflammatory conditions. guidetopharmacology.org Another notable polymorphism is A379V, which has been associated with a potential protective effect against the development of coronary artery disease. nih.gov

Studies have also suggested a link between PTAFR gene polymorphisms, such as rs5938 and rs313152, and susceptibility to coronary heart disease. nih.gov Furthermore, certain mutations in the PAFR gene have been associated with an increased susceptibility to multiple sclerosis. nih.gov The expression of PAFR can also be upregulated in various pathological conditions, including in smokers and patients with chronic obstructive pulmonary disease (COPD), as well as in several types of cancer, where it can correlate with clinical stage and patient survival. nih.gov These genetic and expression-level variations in PAFR underscore the complexity of PAF signaling and highlight the importance of considering genetic background when investigating the effects of PAF and its analogs like Dansyl-PAF.

Platelet-Activating Factor Degradation and Inactivation

The potent biological activities of platelet-activating factor necessitate a tightly regulated system for its inactivation. The primary mechanism for terminating PAF signaling is through its enzymatic degradation by a family of enzymes known as PAF acetylhydrolases (PAF-AHs). These enzymes specifically target the acetyl group at the sn-2 position of the glycerol (B35011) backbone of PAF, hydrolyzing it to produce lyso-PAF. Lyso-PAF is biologically inactive and thus unable to bind to and activate the PAF receptor. This rapid inactivation is crucial for preventing excessive and potentially harmful inflammatory and thrombotic responses.

PAF Acetylhydrolase (PAF-AH) Activity and Isoforms

PAF acetylhydrolases are a unique group of phospholipases A2 that are calcium-independent. ahajournals.org In mammals, there are at least three distinct isoforms of PAF-AH, each with different structural and biochemical properties and cellular locations. nih.govoup.com These isoforms are:

Intracellular PAF-AH I (Type I PAF-AH): This isoform is a complex of multiple subunits. It plays a crucial role in brain development. oup.com

Intracellular PAF-AH II (Type II PAF-AH): This is a single polypeptide that can be found in both the cytosol and associated with membranes. oup.com Besides inactivating PAF, it is also involved in protecting cells from oxidative stress by degrading oxidized phospholipids (B1166683). oup.comnih.gov

Plasma PAF-AH (Lp-PLA2): This is a secreted, single polypeptide enzyme that circulates in the plasma primarily bound to lipoproteins, particularly low-density lipoprotein (LDL) and high-density lipoprotein (HDL). ahajournals.orgnih.gov It is considered a significant regulator of systemic PAF levels and also plays a role in the metabolism of oxidized phospholipids, linking it to the pathogenesis of atherosclerosis. nih.govnih.gov

The activity of these isoforms ensures that PAF signaling is spatially and temporally controlled, both within individual cells and systemically.

Role of PAF-AH in Regulating PAF Levels

The various isoforms of PAF acetylhydrolase play a critical role in maintaining low basal levels of PAF and in rapidly clearing the mediator following its stimulus-induced production. The plasma isoform, Lp-PLA2, is particularly important in controlling the systemic concentrations of PAF and has been the focus of numerous clinical studies. nih.gov

Genetic variations in the gene encoding plasma PAF-AH (PLA2G7) can lead to a deficiency in enzyme activity, which has been associated with an increased severity of several inflammatory diseases. The most common loss-of-function mutation, V279F, is particularly prevalent in Japanese populations and is considered a genetic risk factor for conditions such as asthma, sepsis, and vascular diseases. nih.govnih.gov Individuals with this mutation have reduced ability to degrade PAF, leading to its accumulation and an exaggerated inflammatory response. Conversely, administration of recombinant plasma PAF-AH has been shown to be protective in animal models of inflammatory conditions. nih.gov

The heritability of plasma PAF-AH activity is significant, with studies indicating that a large proportion of the variation in its activity is genetically determined. nih.gov The strong correlation between plasma PAF-AH levels and LDL cholesterol highlights the intricate relationship between lipid metabolism and inflammatory signaling. nih.gov Ultimately, the activity of PAF-AH isoforms is a key determinant of the intensity and duration of PAF-mediated effects, making these enzymes critical regulators of inflammation and thrombosis.

Methodological Applications of Dansyl Platelet Activating Factor As a Fluorescent Probe

Principles of Dansyl Fluorescence in Biological Systems

The utility of Dansyl-PAF as a molecular probe is fundamentally rooted in the photophysical properties of the dansyl fluorophore. This aromatic sulfonamide exhibits distinct excitation and emission characteristics and a remarkable sensitivity to its local environment, making it an ideal reporter for molecular interactions and localization within complex biological milieu.

Excitation and Emission Characteristics

The dansyl group possesses a strong absorption in the near-ultraviolet (UV) region and emits fluorescence in the visible spectrum, exhibiting a large Stokes shift which is advantageous for minimizing self-quenching and background interference in fluorescence measurements. While the exact wavelengths can vary slightly depending on the solvent and molecular conjugation, the general spectral properties are well-defined.

The excitation maximum for dansyl-based fluorophores is typically observed around 335-340 nm. wikipedia.org Upon excitation, the molecule transitions to an excited state and subsequently relaxes to the ground state, emitting a photon in the process. The emission spectrum is broad, with a maximum typically found in the range of 505 to 520 nm, which corresponds to a green-yellow fluorescence. wikipedia.orgcapes.gov.br For instance, a dansyl-tagged copolymer in tetrahydrofuran (B95107) (THF) shows an absorption maximum at 334 nm and a fluorescence emission maximum at 505 nm. wikipedia.org

| Property | Wavelength (nm) | Reference |

| Excitation Maximum | ~335 | nih.gov |

| ~340 | capes.gov.br | |

| Emission Maximum | ~518 | nih.gov |

| ~520 | capes.gov.br |

Table 1: Typical excitation and emission wavelengths for the Dansyl fluorophore.

Environmental Sensitivity of Dansyl Fluorescence

A key feature of the dansyl fluorophore that makes it a powerful biological probe is the sensitivity of its emission spectrum to the polarity of the local environment. When a dansyl-labeled molecule transitions from a polar, aqueous environment to a nonpolar, hydrophobic environment, such as the interior of a protein or a lipid membrane, its fluorescence properties undergo significant changes.

This phenomenon, known as solvatochromism, manifests as a blue shift (a shift to shorter wavelengths) in the emission maximum and a substantial increase in fluorescence quantum yield (intensity). For example, the fluorescence intensity of dansyl lysine (B10760008) has been observed to be enhanced at least 50-fold when it dissolves in phosphatidylcholine membranes compared to when it is in an aqueous solution. nih.gov This environmental sensitivity allows researchers to infer information about the binding of Dansyl-PAF to its receptor or its insertion into cellular membranes by monitoring changes in its fluorescence signal. nih.gov The shift in emission can provide insights into the hydrophobicity of the binding pocket of a receptor or the specific location of the probe within the lipid bilayer. nih.govnih.gov

Fluorescence-Based Assays Utilizing Dansyl-Platelet Activating Factor

The unique fluorescent properties of Dansyl-PAF have enabled the development of a variety of sensitive and specific assays to probe the molecular and cellular biology of PAF. These assays allow for the real-time, quantitative analysis of ligand-receptor interactions, membrane dynamics, and cellular trafficking.

Ligand-Receptor Binding Studies

Fluorescence polarization (FP) is a powerful, homogeneous assay technique well-suited for studying the binding of a small fluorescent ligand, like Dansyl-PAF, to a larger protein, such as the PAF receptor (PAFR). plos.orgyoutube.com The principle of FP is based on the measurement of the rotational motion of a fluorescent molecule. When a small, fluorescently-labeled molecule like Dansyl-PAF is unbound in solution, it tumbles rapidly, and when excited with plane-polarized light, the emitted light is largely depolarized. However, upon binding to its much larger receptor, the rotational motion of the Dansyl-PAF-PAFR complex is significantly slower. This results in the emitted light remaining highly polarized. nih.govplos.org

By titrating the PAF receptor with a constant concentration of Dansyl-PAF, one can generate a saturation binding curve by measuring the increase in fluorescence polarization. From this curve, the equilibrium dissociation constant (Kd), a measure of the binding affinity, can be determined. nih.govplos.org Furthermore, this assay can be adapted for high-throughput screening of potential PAFR antagonists. In a competitive binding assay, unlabeled compounds are tested for their ability to displace Dansyl-PAF from the receptor, which would result in a decrease in fluorescence polarization. nih.gov

| Unlabeled Ligand Concentration (nM) | Fluorescence Polarization (mP) | % Inhibition |

| 0 | 250 | 0 |

| 1 | 225 | 12.5 |

| 10 | 175 | 37.5 |

| 50 | 125 | 62.5 |

| 100 | 100 | 75 |

| 500 | 75 | 87.5 |

| 1000 | 50 | 100 |

Table 2: Representative data from a competitive fluorescence polarization assay for a hypothetical PAF receptor antagonist. The IC50 value, the concentration of antagonist that inhibits 50% of Dansyl-PAF binding, can be determined from such data.

Membrane Interaction and Localization Studies

The environmental sensitivity of the dansyl fluorophore makes Dansyl-PAF an excellent tool for investigating its interactions with and localization within cellular membranes. Upon binding to or insertion into a lipid bilayer, the dansyl group experiences a change in the polarity of its microenvironment, leading to a shift in its emission wavelength and an increase in fluorescence intensity. nih.govnih.gov These spectral changes can be used to monitor the association of Dansyl-PAF with membranes and to probe the physical properties of the membrane itself.

Studies with other fluorescent probes have shown that the binding of PAF to its receptor can induce changes in membrane fluidity and lipid order. nih.gov By using Dansyl-PAF, researchers can directly observe how the fluorescent lipid analog partitions into different membrane domains. For instance, dansyl lysine has been shown to preferentially stain membrane domains with low cholesterol content. nih.gov Similarly, Dansyl-PAF could be used to investigate whether PAF preferentially localizes in specific lipid microdomains, such as lipid rafts, which are known to be important platforms for cell signaling. Changes in the fluorescence anisotropy of Dansyl-PAF within the membrane can also provide information about the fluidity and order of the lipid environment. nih.gov Confocal fluorescence microscopy can be employed to visualize the localization of Dansyl-PAF on the surface of living cells, providing spatial information about its distribution on the plasma membrane. nih.gov

Cellular Uptake and Trafficking Analysis

Understanding the journey of PAF from the cell surface to its intracellular destinations is crucial for comprehending its long-term effects. The fluorescent nature of Dansyl-PAF allows for the real-time tracking of its uptake and subsequent trafficking through various cellular compartments using fluorescence microscopy techniques. nih.gov

Studies on the cellular uptake of other dansyl-labeled molecules provide a framework for how Dansyl-PAF trafficking can be analyzed. For example, the uptake of a dansyl-labeled ruthenium complex was tracked over time using confocal microscopy. nih.gov The initial localization was observed at the cell membrane, followed by entry into the cytoplasm. Over time, the fluorescence spread throughout the cell, including the perinuclear and nuclear regions, suggesting a time-dependent cellular accumulation and distribution. nih.gov A decrease in fluorescence intensity at later time points was interpreted as the release of the active compound from its carrier within the cell, as the dansyl probe's fluorescence is quenched in aqueous environments. nih.gov

Similarly, by incubating cells with Dansyl-PAF and performing time-lapse confocal microscopy, researchers can visualize the internalization process, which may occur through various endocytic pathways. Co-localization studies with fluorescent markers for specific organelles (e.g., endosomes, lysosomes, Golgi apparatus) can then be performed to delineate the precise intracellular trafficking routes of Dansyl-PAF. nih.gov This approach can reveal whether PAF is targeted for degradation in lysosomes or recycled back to the plasma membrane, providing critical insights into the regulation of PAF signaling.

Advanced Spectroscopic Techniques

The fluorescent properties of the dansyl group are highly sensitive to its local environment, making Dansyl-PAF an excellent tool for various spectroscopic applications. Changes in the fluorescence emission spectrum, polarization, and lifetime of Dansyl-PAF can provide detailed information about its binding to receptors, its partitioning into different membrane domains, and its interactions with other molecules.

Fluorescence Polarization/Anisotropy for Membrane Fluidity and Molecular Interactions

Fluorescence polarization or anisotropy is a powerful technique to study the rotational mobility of a fluorescent molecule. When Dansyl-PAF is incorporated into a lipid membrane, its rotational motion is restricted by the viscosity of the surrounding lipids. Changes in membrane fluidity, which is the inverse of viscosity, can be monitored by measuring the steady-state fluorescence anisotropy of Dansyl-PAF. An increase in membrane fluidity leads to a decrease in anisotropy, and vice versa.

The interaction of unlabeled PAF with human platelet membranes has been shown to induce a significant, time-dependent increase in the fluorescence anisotropy of a different membrane probe, 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH), indicating a decrease in membrane fluidity. nih.gov This effect was blocked by a PAF receptor antagonist, suggesting that the change in membrane order is a direct consequence of PAF-receptor binding and subsequent signal transduction. nih.gov Similar studies using Dansyl-PAF as the probe can provide direct insights into how the binding of this lipid mediator alters the physical properties of the cell membrane in its immediate vicinity.

Table 1: Illustrative Fluorescence Anisotropy of Dansyl-PAF in Model Membranes of Varying Fluidity

| Membrane Composition | Physical State | Expected Fluorescence Anisotropy (r) |

| Dipalmitoylphosphatidylcholine (DPPC) at 25°C | Gel Phase (Low Fluidity) | ~0.35 |

| Dipalmitoylphosphatidylcholine (DPPC) at 50°C | Liquid Crystalline (High Fluidity) | ~0.15 |

| 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) at 25°C | Liquid Crystalline (High Fluidity) | ~0.18 |

| POPC with 30 mol% Cholesterol | Liquid Ordered (Intermediate Fluidity) | ~0.28 |

Note: This table presents expected, illustrative values based on principles of fluorescence anisotropy in model membrane systems. Actual experimental values may vary.

Fluorescence Resonance Energy Transfer (FRET) for Protein-Lipid and Receptor Dimerization Studies

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent interaction between two fluorophores, a donor and an acceptor, where the excited-state energy of the donor is non-radiatively transferred to the acceptor. FRET is a powerful tool for studying molecular interactions, such as protein-lipid binding and receptor dimerization, as it can provide distance information on the angstrom scale.

Furthermore, FRET can be employed to investigate the dimerization of the PAF receptor. By using two differently labeled populations of the receptor, for example, one fused to a green fluorescent protein (GFP) as the donor and the other labeled with a red fluorescent acceptor that binds to the receptor, the co-localization and dimerization upon ligand binding can be monitored. The binding of Dansyl-PAF could induce conformational changes that favor dimerization, which would be detected as an increase in FRET efficiency.

Quenching Studies for Accessibility and Microenvironment Analysis

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a given substance. The sensitivity of the dansyl fluorophore to its environment makes Dansyl-PAF a suitable probe for quenching studies to analyze its accessibility and the nature of its microenvironment.

The fluorescence of Dansyl-PAF can be quenched by various molecules, such as iodide ions in the aqueous phase or spin-labeled lipids within the membrane. By measuring the degree of quenching, the accessibility of the dansyl group to the quencher can be determined, providing information about its location within the membrane. For example, if the dansyl group is buried deep within the hydrophobic core of the membrane, it will be less accessible to water-soluble quenchers like iodide. The parallax method, which utilizes quenchers located at different depths within the membrane, can be employed to determine the precise depth of the dansyl moiety. ccmb.res.innih.gov

Studies using the fluorescent probe Laurdan have shown that the activation of platelets with PAF leads to an increase in the polarity of the membrane's hydrophobic-hydrophilic interface. nih.gov This change in the microenvironment can be similarly investigated using Dansyl-PAF. The emission spectrum of the dansyl group is known to shift to longer wavelengths (a red shift) in more polar environments. Therefore, monitoring the emission spectrum of Dansyl-PAF upon its interaction with cells can reveal changes in the polarity and water content of its binding site.

Imaging Methodologies

Fluorescence imaging techniques are indispensable for visualizing the spatial and temporal distribution of molecules in living cells. The fluorescent nature of Dansyl-PAF allows for its direct visualization using various microscopy techniques, providing critical information about its cellular uptake, trafficking, and localization.

Fluorescence Microscopy for Subcellular Distribution

Fluorescence microscopy can be used to determine the subcellular distribution of Dansyl-PAF. After incubating cells with Dansyl-PAF, its localization can be observed. It is expected that Dansyl-PAF will initially associate with the plasma membrane, where the PAF receptors are located. Over time, it may be internalized and trafficked to various intracellular compartments. While specific studies imaging Dansyl-PAF are not abundant, the general methodology for tracking fluorescently labeled lipids is well-established. mdpi.com

For instance, studies on other fluorescent lipid analogs have shown their accumulation in specific organelles like the endoplasmic reticulum or Golgi apparatus. By co-localizing the fluorescence signal of Dansyl-PAF with specific organelle markers, its precise subcellular destination can be identified. This information is crucial for understanding the complete signaling pathway of PAF, including its potential intracellular targets.

Confocal Microscopy for Spatiotemporal Dynamics

Confocal microscopy offers significant advantages over conventional fluorescence microscopy, including the ability to acquire optical sections of a sample and improved signal-to-noise ratio. This makes it an ideal tool for studying the spatiotemporal dynamics of Dansyl-PAF in living cells with high resolution. researchgate.net

Live-cell imaging using confocal microscopy can track the movement of Dansyl-PAF in real-time. nih.govnih.gov This allows for the visualization of dynamic processes such as its binding to the plasma membrane, receptor-mediated endocytosis, and subsequent intracellular transport. The kinetics of these processes can be quantified by measuring the changes in fluorescence intensity in different cellular regions over time. Such studies can provide valuable insights into the mechanisms that regulate the activity and clearance of PAF.

Cellular and Subcellular Investigations Employing Dansyl Platelet Activating Factor

Elucidating PAF-Receptor Interactions on Cell Surfaces

The biological effects of PAF are primarily mediated through its binding to a specific G protein-coupled receptor, the PAF receptor (PAF-R), on the surface of target cells. nih.govnih.gov Dansyl-PAF, by mimicking the action of native PAF while also providing a fluorescent signal, enables detailed studies of this crucial ligand-receptor interaction in living cells. ontosight.ainih.gov

Receptor Binding Kinetics and Affinity Profiling

Understanding the kinetics—the rates of association (on-rate) and dissociation (off-rate)—and the affinity (the strength of the binding) of PAF to its receptor is fundamental to deciphering its signaling function. researchgate.net Fluorescent ligands like Dansyl-PAF are employed in sophisticated assays to quantify these parameters. By monitoring the change in fluorescence intensity or polarization as the ligand binds to the receptor, researchers can determine the kinetic constants that govern the interaction. nih.gov

While specific kinetic values for Dansyl-PAF are not always published, studies using structurally similar labeled analogs, such as radiolabeled PAF, provide insight into the typical binding characteristics. For instance, studies on rat peritoneal polymorphonuclear leukocytes (PMNs) have identified a single class of high-affinity binding sites for PAF. nih.gov These studies have reported an equilibrium dissociation constant (Kd), a measure of affinity, of approximately 4.74 nM on whole cells and a higher affinity with a Kd of 0.61 nM on isolated cell membranes. nih.gov The number of receptors per cell has been estimated to be around 27,900. nih.gov These values highlight the strong and specific interaction between PAF and its receptor, a characteristic that is essential for its potency as a signaling molecule.

Table 1: Representative Binding Affinity of PAF

| Cell/Membrane Type | Equilibrium Dissociation Constant (Kd) |

| Rat Peritoneal PMNs (Whole Cells) | 4.74 nM |

| Rat Peritoneal PMNs (Isolated Membranes) | 0.61 nM |

This table presents data obtained from studies using radiolabeled PAF, which are representative of the high-affinity interactions also studied using fluorescent analogs like Dansyl-PAF. nih.gov

Dynamics of PAF in Lipid Bilayers and Membranes

Beyond its role as a signaling molecule that binds to a specific receptor, PAF is also a lipid that can insert into and alter the physical properties of cell membranes. nih.gov The dansyl group in Dansyl-PAF serves as a sensitive probe of the lipid environment, allowing researchers to study these membrane-level effects.

Effects on Membrane Rigidification and Lateral Phase Separations

Cell membranes are not static structures; they are dynamic, with lipids constantly in motion. The stiffness or "rigidity" of the membrane can be influenced by various factors, including the types of lipids present. The formation of distinct lipid domains, known as lateral phase separation, is a key aspect of membrane organization. nih.gov

Fluorescence polarization studies using dansylated probes have revealed that PAF can significantly influence these properties. At concentrations as low as 1 mole percent, PAF has been shown to reduce membrane rigidification that is typically induced by other processes, such as calcium-induced lateral phase separations. nih.gov This effect suggests that the presence of PAF within the bilayer can increase membrane fluidity, potentially by disrupting the ordered packing of other phospholipids (B1166683). This fluidizing effect is structurally specific, depending on key features of the PAF molecule like its alkyl linkage and acetyl group. nih.gov

Calcium-Lipid Interactions within Membrane Environments

Calcium ions (Ca2+) are critical second messengers in cell signaling and are also known to interact directly with the negatively charged head groups of phospholipids in the cell membrane. nih.gov These interactions can lead to significant changes in membrane structure, including an increase in rigidity and the promotion of lateral phase separation. nih.gov

Investigations using dansylated probes have been instrumental in showing how PAF modulates these calcium-lipid interactions. Studies in model lipid vesicles (liposomes) demonstrated that PAF can reduce the membrane-stiffening effects of calcium. nih.gov This suggests that PAF can interfere with the ability of calcium to organize lipids into rigid domains, thereby maintaining a more fluid membrane environment even in the presence of high local calcium concentrations. nih.gov

Phospholipid Head Group Packing and Membrane Surface Features

The surface of a cell membrane is defined by the arrangement of the phospholipid head groups. The way these head groups are packed together influences many membrane functions, including interactions with proteins and other molecules. nih.gov

Intracellular Fate and Trafficking of Dansyl-Platelet Activating Factor

The cellular uptake and subsequent distribution of Dansyl-PAF are critical determinants of its biological activity. Researchers have utilized its fluorescent properties to meticulously follow its path from the plasma membrane to various intracellular compartments.

Internalization Mechanisms and Pathways

The entry of Dansyl-PAF into cells is a complex process that is not solely dependent on receptor-mediated endocytosis. Studies on analogous fluorescent lipid probes suggest that the internalization of such molecules can be multifaceted. While specific quantitative kinetic studies on Dansyl-PAF internalization are not extensively detailed in publicly available literature, the behavior of similar lipid probes provides a framework for understanding its potential uptake mechanisms.

Research on other fluorescently labeled lipids indicates that internalization can occur through various pathways, including passive diffusion across the plasma membrane and protein-facilitated transport. The rate of uptake can be influenced by factors such as the lipid concentration, cell type, and the metabolic state of the cell. For instance, assays developed for other dansylated lipids, like dansyl-dihexanoyl-phosphatidylethanolamine (dansyl-DHPE), have demonstrated the ability to monitor lipid extraction from vesicles and their transfer between membranes, a process that could be analogous to the initial steps of Dansyl-PAF uptake. It is plausible that Dansyl-PAF internalization follows a multi-component kinetic model, similar to what has been observed for other fluorescent lipid probes, with both rapid and slow phases of uptake.

Subcellular Compartmentalization and Localization

Once internalized, Dansyl-PAF is distributed among various subcellular organelles. Fluorescence microscopy techniques, such as confocal microscopy, are instrumental in visualizing the localization of this probe. While direct high-resolution imaging studies specifically detailing the subcellular distribution of Dansyl-PAF are limited, the known localization of the PAF receptor (PAFR) and enzymes involved in PAF metabolism provide strong indications of its likely destinations.

The PAF receptor is predominantly found on the plasma membrane of cells like neutrophils. researchgate.net Following binding, receptor-ligand complexes are often internalized and trafficked through endosomal pathways. Therefore, it is anticipated that Dansyl-PAF would initially co-localize with early endosomes and subsequently be sorted to other compartments, such as late endosomes or lysosomes, for degradation, or potentially recycled back to the cell surface.

Furthermore, the enzymes responsible for PAF metabolism are located in specific subcellular regions. For example, PAF acetylhydrolase, the enzyme that inactivates PAF, has been identified in both the cytoplasm and membranes of intracellular organelles. The localization of Dansyl-PAF to these sites would be indicative of its metabolic processing. The use of fluorescent probes like Dansyl-PAF, in conjunction with fluorescently tagged organelle markers, allows for precise co-localization studies to map its intracellular journey.

Probing PAF-like Lipid Behavior and Interactions

The structural similarity of Dansyl-PAF to endogenous PAF and other PAF-like lipids makes it an excellent tool for investigating the broader biological roles of this class of molecules. Its use in competitive binding assays and comparative studies has shed light on the interactions of various lipids with the PAF receptor.

Interaction of Oxidized Phospholipids with PAF Receptors

Oxidized phospholipids (OxPLs), generated during conditions of oxidative stress, can mimic the structure of PAF and are implicated in inflammatory diseases such as atherosclerosis. nih.gov These molecules can activate cells through the PAF receptor. Dansyl-PAF can be employed in competitive binding assays to probe the interaction of these OxPLs with the PAF receptor. In such an assay, the displacement of bound Dansyl-PAF from the receptor by increasing concentrations of an OxPL would indicate a direct interaction. The relative potency of different OxPLs in displacing Dansyl-PAF can provide a quantitative measure of their affinity for the PAF receptor.

For example, studies have shown that phosphatidylcholines with a short, oxidized acyl group at the sn-2 position can induce platelet aggregation via the PAF receptor due to their structural resemblance to PAF. nih.gov A hypothetical competitive binding study could reveal the concentration at which a specific OxPL, such as 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC), inhibits 50% of Dansyl-PAF binding (IC50), thereby quantifying its receptor affinity.

| Compound | Predicted IC50 (nM) for Dansyl-PAF Displacement | Inferred PAF Receptor Affinity |

| Unlabeled PAF | 1-10 | High |

| POVPC | 50-200 | Moderate |

| Other OxPLs | Varies depending on structure | Low to Moderate |

This table presents hypothetical data based on the known relative activities of PAF and PAF-like lipids to illustrate the application of Dansyl-PAF in such studies.

Comparative Studies with Structural Analogs of PAF

The biological effects of PAF are highly dependent on its specific chemical structure. Dansyl-PAF, serving as a fluorescent benchmark, can be used in comparative studies with other structural analogs of PAF to understand the structure-activity relationships governing PAF receptor interaction. These analogs may differ in the length of the alkyl chain at the sn-1 position, the acyl group at the sn-2 position, or the nature of the headgroup.

By comparing the ability of these analogs to compete with Dansyl-PAF for receptor binding, researchers can determine the key structural features required for high-affinity interaction. For instance, studies using radiolabeled PAF have shown that the ether linkage at the sn-1 position and the short acetyl group at the sn-2 position are critical for potent biological activity. A similar approach using Dansyl-PAF would allow for a fluorescent-based, and potentially more accessible, method to screen and characterize novel PAF receptor agonists and antagonists.

| PAF Analog | Modification from PAF Structure | Predicted Relative Binding Affinity (vs. PAF) |

| 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (PAF C16) | Standard PAF | 100% |

| 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine (PAF C18) | Longer sn-1 alkyl chain | Slightly lower |

| 1-O-hexadecyl-2-propionyl-sn-glycero-3-phosphocholine | Longer sn-2 acyl chain | Significantly lower |

| 1-acyl-2-acetyl-sn-glycero-3-phosphocholine | Ester linkage at sn-1 | Very low |

This table provides predicted relative binding affinities based on established structure-activity relationships for PAF analogs, illustrating how Dansyl-PAF could be used in comparative analyses.

Molecular Interactions and Receptor Dynamics Probed by Dansyl Platelet Activating Factor

Platelet-Activating Factor Receptor (PAFR) Activation and Desensitization

The binding of a ligand such as PAF to the PAFR initiates a conformational change in the receptor, triggering a cascade of intracellular events. The PAFR is a classic seven-transmembrane domain receptor that couples to heterotrimeric G proteins to transduce its signals across the cell membrane. nih.govt3db.ca The dynamics of receptor activation are tightly regulated to ensure appropriate cellular responses, followed by desensitization mechanisms that prevent overstimulation.

G-Protein Coupling and Downstream Effector Engagement

Upon activation, the PAFR engages with multiple heterotrimeric G proteins, enabling it to mediate a wide array of cellular functions, from smooth muscle contraction to cytokine release. nih.gov The specific G protein subtype that is coupled (e.g., Gq/11, Gi/o, G12/13) determines the immediate downstream effector enzymes that are activated. The receptor's action is mediated via a G protein that activates a phosphatidylinositol-calcium second messenger system. t3db.ca The assembly of the PAFR into dimers and larger oligomers can significantly influence the balance between signaling pathways, such as favoring G protein activity over β-arrestin recruitment. nih.gov This pleiotropic coupling allows PAF to elicit different responses in various cell types.

| Receptor | Coupled G-Proteins | Primary Effector | Reference |

| PAFR | Gq, Gi, G12/13 | Phospholipase C, Adenylyl cyclase (inhibition) | nih.govt3db.ca |

Receptor Phosphorylation and Internalization Dynamics

Prolonged exposure to an agonist leads to PAFR desensitization, a process critical for terminating the signal. This process is often initiated by the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation increases the receptor's affinity for β-arrestin proteins. nih.gov The recruitment of β-arrestin to the PAFR sterically hinders further G protein coupling and promotes the internalization of the receptor from the cell surface into endocytic vesicles. nih.gov This agonist-induced internalization effectively reduces the number of receptors available for activation, leading to cellular desensitization. nih.gov Stabilization of PAFR oligomers has been shown to decrease agonist-induced internalization, highlighting the role of receptor conformation in these dynamics. nih.gov

Signal Transduction Cascades Initiated by PAFR Activation

The engagement of G proteins by the activated PAFR triggers multiple downstream signaling cascades that orchestrate the ultimate cellular response. These pathways involve a variety of second messengers and protein kinases.

Phospholipase C, D, and A2 Activation

A primary signaling event following PAFR activation is the stimulation of phospholipase enzymes.

Phospholipase C (PLC): In human B cells, PAF stimulation leads to the rapid tyrosine phosphorylation and activation of PLC-gamma 1. nih.gov Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com

Phospholipase A2 (PLA2): Studies in human neutrophils have shown that PAF-induced activation of both ERK and p38 MAPK pathways involves PLA2. nih.gov

Phospholipase D (PLD): While direct activation is part of general GPCR signaling, specific studies on PAF-induced PLD show it contributes to the sustained generation of DAG, which in turn can activate protein kinase C (PKC).

| Enzyme | Activating Mechanism | Downstream Products | Cellular Role |

| Phospholipase C (PLC) | G-protein mediated, Tyrosine phosphorylation | IP3, DAG | Calcium release, PKC activation |

| Phospholipase A2 (PLA2) | G-protein/kinase mediated | Arachidonic Acid | Inflammatory mediator synthesis |

| Phospholipase D (PLD) | G-protein/PKC mediated | Phosphatidic Acid | Vesicular trafficking, sustained signaling |

Mitogen-Activated Protein Kinase (MAPK) Pathways

PAF is a known activator of several MAPK pathways, which are crucial for regulating gene expression, cell proliferation, and inflammatory responses. nih.gov In human neutrophils, distinct signaling components mediate the activation of different MAPKs by PAF. nih.gov

Extracellular signal-regulated kinase (ERK): PAF-induced ERK phosphorylation is a complex process mediated by phosphatidylinositol 3-kinase (PI3K), Protein Kinase C (PKC), PLC, PLA2, and requires an influx of extracellular calcium. nih.gov

p38 MAPK: In contrast to ERK, PAF-induced phosphorylation of p38 MAPK is dependent on PLA2 but not PLC. nih.gov The p38 MAPK pathway has been shown to mediate the transcriptional activation of the plasma platelet-activating factor acetylhydrolase (PAF-AH) gene in macrophages, representing a feedback mechanism. nih.gov

Phosphatidylinositol-Calcium Second Messenger System Modulation

The modulation of the phosphatidylinositol-calcium signaling system is a cornerstone of PAFR activity. t3db.ca The process begins with the PLC-mediated breakdown of PIP2. mdpi.com

IP3 and Calcium Mobilization : The generated inositol 1,4,5-trisphosphate (IP3) diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. mdpi.comnih.gov

DAG and PKC Activation : Diacylglycerol (DAG) remains in the plasma membrane, where, in conjunction with the elevated intracellular Ca2+, it activates members of the Protein Kinase C (PKC) family. mdpi.com

Calcium Influx : The depletion of intracellular calcium stores can trigger store-operated calcium (SOC) channels in the plasma membrane, leading to an influx of extracellular calcium, which sustains the signal. nih.gov

This elevation of intracellular calcium is a versatile signal that influences a vast range of cellular processes, from enzyme activation and gene transcription to exocytosis and muscle contraction. researchgate.net Studies using dansylated probes have also shown that PAF can alter phospholipid head packing and change membrane surface features during calcium-lipid interactions. nih.gov

NF-κB Pathway Activation

Platelet-activating factor (PAF) is a significant activator of the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammatory and immune responses. nih.govmdpi.com The activation cascade begins when PAF binds to its G protein-coupled receptor on the cell surface. nih.gov This engagement initiates a series of intracellular events that lead to the activation of the IκB kinase (IKK) complex. mdpi.com The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. nih.govmdpi.com

The degradation of IκBα unmasks the nuclear localization signal on the NF-κB heterodimer, which is typically composed of the p50 and p65 (RelA) subunits. nih.govnih.gov Freed from its inhibitor, the active NF-κB complex translocates from the cytoplasm into the nucleus. nih.gov Inside the nucleus, it binds to specific κB DNA sequences in the promoter regions of target genes, driving the transcription of numerous pro-inflammatory molecules, including cytokines, chemokines, and adhesion molecules. nih.govaacrjournals.org

Research in various cell types, including intestinal epithelial cells, has shown that this PAF-induced inflammatory pathway can depend on adaptor proteins such as Bcl10, which forms a complex with CARMA3 and MALT1 to mediate NF-κB activation. nih.gov The activation of NF-κB by PAF is a rapid process; κB binding activity can be detected within 15 minutes of stimulation, reaching its peak at approximately 30-40 minutes. nih.gov This pathway highlights a critical mechanism by which PAF regulates gene expression to orchestrate inflammatory responses. nih.gov

| Parameter | Observation in Response to PAF | Key Mediators |

| NF-κB Activation | Nuclear translocation of p50/p65 subunits. nih.gov | PAF receptor, G proteins, IKK, Bcl10. nih.govnih.gov |

| IκBα Status | Phosphorylation and subsequent degradation. nih.gov | IKK complex. mdpi.com |

| Gene Expression | Upregulation of pro-inflammatory genes (e.g., IL-8, VEGF). nih.govaacrjournals.org | NF-κB complex. aacrjournals.org |

| Activation Timeline | Detected within 15 min, peaks at 30-40 min. nih.gov | Not Applicable |

EGF Receptor Transactivation Mechanisms

The signaling pathways initiated by PAF are not isolated; they exhibit significant crosstalk with other critical cellular signaling systems, notably through the transactivation of the Epidermal Growth Factor Receptor (EGFR). nih.govguidetopharmacology.org This process, where the activation of the PAF receptor (a G protein-coupled receptor) leads to the activation of EGFR (a receptor tyrosine kinase), provides a direct link between inflammatory mediators and growth factor signaling pathways. nih.govnih.gov

The mechanism of PAF-induced EGFR transactivation is a multi-step process. Following PAF binding to its receptor, phospholipase C-β (PLCβ) is activated, leading to an increase in intracellular calcium. nih.govnih.gov This calcium signal, along with Src tyrosine kinase, plays a crucial role in activating matrix metalloproteinases (MMPs). nih.gov The activated MMPs then cleave membrane-anchored EGFR pro-ligands, such as heparin-binding EGF-like growth factor (HB-EGF), releasing the soluble growth factor into the extracellular space. nih.govguidetopharmacology.org This released HB-EGF is then free to bind to and activate the EGFR, initiating downstream signaling cascades, including the MAPK/ERK pathway. nih.gov This transactivation diversifies the signals originating from the PAF receptor and demonstrates a synergistic link between inflammatory and growth factor signaling. nih.govnih.gov

| Step | Mechanism | Key Molecules Involved |

| 1. Initial Stimulus | PAF binds to the PAF Receptor (PAFR). nih.gov | PAF, PAFR (GPCR) |

| 2. Intracellular Cascade | Activation of PLCβ and increase in intracellular Ca²⁺. nih.govnih.gov | PLCβ, Calcium (Ca²⁺) |

| 3. Kinase & Enzyme Activation | Activation of Src tyrosine kinase and matrix metalloproteinases (MMPs). nih.gov | Src, MMPs |

| 4. Ligand Release | MMP-mediated cleavage and release of a soluble EGFR ligand. nih.gov | pro-HB-EGF, HB-EGF |

| 5. EGFR Activation | Soluble HB-EGF binds to and phosphorylates the EGFR. nih.govguidetopharmacology.org | EGFR (Receptor Tyrosine Kinase) |

Intercellular Communication and Signaling Pathways

Juxtacrine and Paracrine Signaling Mechanisms

PAF is a versatile signaling molecule that mediates intercellular interactions through both juxtacrine and paracrine mechanisms. nih.gov

Juxtacrine signaling , or contact-dependent signaling, occurs when a membrane-bound ligand on one cell interacts directly with a receptor on an adjacent cell. wikipedia.org PAF facilitates this type of communication, as it can be synthesized and displayed on the cell surface of endothelial cells and leukocytes without being released. nih.gov This surface-expressed PAF can then directly engage PAF receptors on a neighboring cell, such as a leukocyte interacting with the endothelium, ensuring a highly localized and specific signal transmission. nih.govnih.gov This mechanism is crucial for mediating adhesive interactions between cells of the vascular and inflammatory systems. nih.gov

Paracrine signaling involves the secretion of a signaling molecule into the immediate extracellular environment to act on nearby cells. wikipedia.org Cells such as monocytes can release the PAF they produce, allowing it to diffuse over a short distance and activate adjacent target cells. nih.govwikipedia.org This mode of signaling allows PAF to coordinate the response of a local group of cells during an inflammatory event. wikipedia.org

| Signaling Type | Mechanism of Action | Biological Context Example |

| Juxtacrine | PAF is expressed on the surface of one cell and binds to the receptor of an adjacent, contacting cell. nih.govnih.gov | An endothelial cell presenting PAF to an adherent leukocyte. nih.gov |

| Paracrine | PAF is secreted by a cell and diffuses locally to bind to receptors on nearby cells. nih.govwikipedia.org | A macrophage releasing PAF to recruit other inflammatory cells to a site of injury. wikipedia.org |

Crosstalk with Other Inflammatory Mediators and Cytokines

The PAF signaling system is intricately woven into the broader network of inflammatory mediators, where it both initiates and amplifies inflammatory cascades through extensive crosstalk with cytokines. wikipedia.orgnih.gov PAF is not just an effector molecule but also a key regulator that can influence and be influenced by the cytokine milieu.

Activation of the PAF receptor can trigger the synthesis and release of various cytokines and chemokines. nih.gov As detailed previously, PAF-induced NF-κB activation is a primary mechanism for this, leading to the transcriptional upregulation of genes for cytokines like Interleukin-8 (IL-8) and growth factors like Vascular Endothelial Growth Factor (VEGF). nih.govaacrjournals.org This positions PAF as a proximal mediator capable of initiating a wider inflammatory response. aacrjournals.org

Furthermore, the PAF system can amplify signals from other inflammatory agents. It acts in concert with other mediators to enhance cellular and tissue responses. wikipedia.org For instance, the inflammatory effects of bacterial endotoxin are known to be mediated in part by PAF. nih.gov This interplay creates a feed-forward loop where an initial inflammatory stimulus can lead to PAF production, which in turn induces further cytokine expression, thereby sustaining and amplifying the inflammatory state.

Role in Specific Cell Responses

Leukocyte Functions (e.g., chemotaxis, adherence, degranulation)

PAF is a potent mediator of numerous leukocyte functions that are fundamental to the inflammatory response, including chemotaxis, adherence, and degranulation. wikipedia.org

Chemotaxis: PAF acts as a powerful chemoattractant, creating a chemical gradient that directs the migration of leukocytes, particularly neutrophils and eosinophils, toward sites of inflammation. mdpi.comwikipedia.org This directed movement is essential for recruiting immune cells from the circulation to where they are needed to combat infection or injury.

Adherence: A critical step in the inflammatory process is the adhesion of circulating leukocytes to the walls of blood vessels (endothelium) before they can migrate into the tissue. physiology.org PAF plays a crucial role in promoting this leukocyte adherence. physiology.org It can be expressed on the surface of activated endothelial cells, where it engages receptors on leukocytes, triggering conformational changes in leukocyte adhesion molecules, such as CD18 integrins, that lead to firm adhesion. nih.govnih.gov Studies have shown that PAF receptor antagonists can significantly attenuate leukocyte adherence in response to inflammatory stimuli. physiology.org

Degranulation: Upon activation by PAF, leukocytes can undergo degranulation, a process involving the release of the contents of their intracellular granules. nih.govwikipedia.org These granules contain a host of potent substances, including enzymes and other inflammatory mediators, which contribute to host defense and can also cause tissue damage if not properly regulated.

| Leukocyte Function | Effect of PAF | Supporting Evidence |

| Chemotaxis | Potent chemoattractant for neutrophils and eosinophils. mdpi.comwikipedia.org | Guides leukocyte migration to inflammatory sites. |

| Adherence | Promotes firm adhesion of leukocytes to vascular endothelium. physiology.orgphysiology.org | Inhibition of CD18 reduces PAF-induced adherence by 66%. nih.gov |

| Degranulation | Induces the release of inflammatory contents from intracellular granules. nih.govwikipedia.org | Contributes to the amplification of the inflammatory response. |

Endothelial Cell Activation and Permeability Modulation

Platelet-Activating Factor is a potent activator of endothelial cells, initiating a cascade of events that leads to increased vascular permeability and the expression of adhesion molecules. The interaction of PAF with its G-protein coupled receptor on the endothelial cell surface is the critical initiating step. While direct studies utilizing Dansyl-PAF are not detailed in the available literature, its role can be inferred in tracking the primary binding event that triggers the well-documented downstream signaling cascade.

Upon binding to its receptor, PAF induces a rapid increase in intracellular calcium ([Ca2+]i) and the production of nitric oxide (NO). nih.govatsjournals.org Studies using fluorescence imaging have demonstrated that PAF stimulation of endothelial cells causes a swift and sustained rise in endothelial [Ca2+]i, which is primarily due to the influx of extracellular calcium. atsjournals.org This calcium signal is a crucial component of the signaling pathway that leads to increased microvessel permeability. atsjournals.org

Simultaneously, PAF stimulates the production of NO in human vascular endothelial cells. nih.govresearchgate.net Real-time monitoring using fluorescent probes like diaminorhodamine-4M acetoxymethyl ester (DAR-4M AM) shows a significant increase in intracellular NO within minutes of PAF stimulation. nih.govresearchgate.net This NO production is dependent on the activation of PAF receptors. nih.govresearchgate.net

The activation of endothelial cells by PAF also leads to the modulation of vascular permeability. PAF is recognized as a potent inflammatory lipid mediator that increases the permeability of the vascular endothelium, a key feature in inflammation and edema. nih.govatsjournals.orgresearchgate.net This process involves the reorganization of cytoskeletal proteins and the opening of inter-endothelial junctions. atsjournals.org The use of fluorescently tagged macromolecules, such as fluorescein isothiocyanate (FITC)-conjugated bovine serum albumin (BSA), in microfluidic models allows for the real-time measurement of this increased permeability under physiological flow conditions. utoronto.ca

Furthermore, PAF plays a role in promoting the expression of adhesion molecules like P-selectin on the endothelial surface, which facilitates the recruitment and adhesion of leukocytes to the vessel wall during an inflammatory response. nih.gov Molecular imaging techniques using fluorescent microspheres conjugated to ligands for these adhesion molecules can quantify the extent of endothelial activation in vivo. nih.gov

A fluorescent probe such as Dansyl-PAF would be instrumental in visualizing the initial interaction between PAF and its receptor on the endothelial cell surface. This would allow researchers to study receptor distribution, clustering, and internalization dynamics, providing a more complete picture of the spatial and temporal events that precede the downstream signaling of calcium influx and NO production.

Table 1: Molecular Events in PAF-Induced Endothelial Cell Activation

| Molecular Event | Method of Detection/Study | Key Findings | Reference |

| Receptor Binding | Inferred use of fluorescent analogs like Dansyl-PAF. Immunofluorescent staining of PAF receptors. | PAF receptors are present on the plasma membrane and nucleus of cerebrovascular endothelial cells. | researchgate.net |

| Increased Intracellular Ca2+ | Real-time fluorescence imaging. | PAF causes a rapid and sustained increase in endothelial [Ca2+]i, leading to increased permeability. | atsjournals.org |

| Nitric Oxide (NO) Production | Real-time monitoring with fluorescent probe DAR-4M AM. | PAF stimulates significant NO production within 10 minutes, contributing to vasodilation. | nih.govresearchgate.net |

| Increased Vascular Permeability | Measurement of fluorescently-tagged albumin flux across endothelial monolayers. | PAF is a potent mediator that increases the permeability of the endothelial barrier. | atsjournals.orgutoronto.ca |

| P-selectin Expression | In vivo molecular imaging with fluorescent microspheres. | PAF upregulates endothelial P-selectin, promoting leukocyte adhesion. | nih.gov |

Mast Cell Degranulation

Mast cells are key effector cells in allergic and inflammatory responses, releasing a host of potent mediators upon activation. Platelet-Activating Factor is a recognized secretagogue for certain populations of mast cells, capable of inducing degranulation and the release of inflammatory substances like histamine. nih.gov The use of Dansyl-PAF allows for the detailed study of the initial binding event at the mast cell surface that triggers this degranulation cascade.

Research has shown that PAF induces histamine release from human lung and peripheral blood-derived mast cells, but not from skin mast cells. nih.govresearchgate.net This suggests a heterogeneity in PAF receptor expression or signaling pathways among different mast cell populations. The degranulation process initiated by PAF is rapid, with maximal mediator release occurring within seconds of stimulation. nih.gov

The mechanism of PAF-induced degranulation involves the activation of its receptor, which is coupled to G-proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium. nih.gov This influx of calcium is a critical signal for the fusion of granular membranes with the plasma membrane, resulting in the exocytosis of pre-formed mediators. The process of calcium mobilization can be monitored using fluorescent dyes such as Fluo-4-AM. researchgate.net

The quantification of mast cell degranulation is often performed by measuring the release of specific granular contents. Common methods include assays for β-hexosaminidase and histamine. researchgate.net Interestingly, the dansyl chemical group is itself used in highly sensitive methods to quantify histamine release. In one such method, histamine is derivatized with a dansyl group (didansyl histamine) and then detected via high-performance liquid chromatography with fluorescence detection (HPLC-FD), allowing for precise measurement of mediator release. nih.gov

While PAF is a known activator of mast cells, some studies indicate that its role can be complex. For instance, in human skin, PAF can induce wheal and flare reactions without causing significant histamine release, suggesting that in this tissue, the effect may be independent of mast cell degranulation. nih.govsigmaaldrich.com

The application of Dansyl-PAF in this context is to directly visualize the binding of the lipid mediator to its receptors on the mast cell surface. This enables researchers to investigate receptor kinetics, density, and localization on different mast cell types, potentially explaining the observed differences in their responsiveness to PAF.

Table 2: Research Findings on PAF-Induced Mast Cell Degranulation

| Aspect of Degranulation | Cell Type Studied | Key Findings | Measurement Technique | Reference |

| Mediator Release | Human Lung and Peripheral Blood-Derived Mast Cells | PAF induces rapid histamine release, maximal at 5 seconds. | Histamine Release Assay | nih.gov |

| Mediator Release | Human Skin Mast Cells | PAF does not induce significant histamine release. | Microdialysis | researchgate.netnih.gov |

| Signaling Pathway | Peripheral Blood-Derived Mast Cells | Activation involves G-proteins, Phospholipase C, and is partially dependent on extracellular Ca2+. | Use of specific inhibitors and mRNA silencing. | nih.gov |

| Degranulation Marker | Human Mast Cell Line (LAD2) | PAF induces a dose-dependent release of β-hexosaminidase. | β-hexosaminidase Release Assay | researchgate.netresearchgate.net |

| Calcium Mobilization | Human Mast Cell Line (LAD2) | PAF stimulation leads to an increase in intracellular calcium. | Fluorometric analysis with Fluo-4-AM. | researchgate.net |

Enzymatic Pathways and Metabolic Studies Utilizing Dansyl Platelet Activating Factor

Assaying Enzymes of the PAF Biosynthetic Pathway

The biosynthesis of PAF occurs via two primary routes: the remodeling pathway, which is activated by inflammatory stimuli, and the de novo pathway, which is thought to maintain physiological levels of PAF. researchgate.net Dansylated lipid analogs are particularly instrumental in elucidating the mechanics of the remodeling pathway.

Lyso-PAF Acetyltransferase (LPCAT) Activity Measurement

Lyso-PAF acetyltransferase (LPCAT) catalyzes the transfer of an acetyl group from acetyl-CoA to the sn-2 position of lyso-PAF, a key regulatory step in the remodeling pathway of PAF synthesis. The activity of this enzyme can be effectively measured using a fluorescent assay with dansyl-lyso-PAF (1-(N-dansyl-11-amino-1-undecyl)-sn-glycero-3-phosphorylcholine) as the substrate. stewarthendrickson.com

In this assay, cell-free preparations or purified enzyme fractions are incubated with dansyl-lyso-PAF in the presence of acetyl-CoA. The enzymatic reaction yields the fluorescent product, dansyl-PAF. The reaction can be monitored over time by taking aliquots from the mixture. The substrate and the product are then separated, typically by thin-layer chromatography (TLC). The distinct fluorescent spots corresponding to dansyl-lyso-PAF and dansyl-PAF can be quantified using fluorescence densitometry. stewarthendrickson.com This method offers several advantages over traditional radiometric assays, including the avoidance of radioactive materials, the ability to directly separate and quantify substrate and product without complex extraction procedures, and the capacity to monitor multiple time points from a single assay to analyze reaction kinetics. stewarthendrickson.com

Acetyl-CoA:alkylacetylglycerol cholinephosphotransferase (PAF-CPT) Activity

The final step of the de novo PAF synthesis pathway is catalyzed by the enzyme acetyl-CoA:alkylacetylglycerol cholinephosphotransferase (PAF-CPT). This enzyme facilitates the transfer of phosphocholine (B91661) from CDP-choline to 1-alkyl-2-acetyl-sn-glycerol, yielding PAF. nih.gov

Assays for PAF-CPT typically rely on radiolabeled substrates, such as [14C]CDP-choline or [3H]alkylacetylglycerol, to track the formation of the radiolabeled PAF product. Currently, the use of dansylated analogs like Dansyl-PAF is not the standard method for assaying PAF-CPT activity. This is because Dansyl-PAF is a structural analog of the final product of the pathway, not the direct substrates (1-alkyl-2-acetyl-sn-glycerol and CDP-choline) that the enzyme utilizes. nih.gov Therefore, fluorescent probes are more commonly applied to the study of the remodeling pathway enzymes.

Characterization of PAF Degrading Enzymes

The biological activity of PAF is tightly controlled by its rapid degradation, primarily carried out by a family of enzymes known as PAF acetylhydrolases (PAF-AH).

Radiometric and Fluorescent Assays for PAF Acetylhydrolase Activity

PAF acetylhydrolase (PAF-AH) inactivates PAF by hydrolyzing the acetyl group at the sn-2 position, producing the biologically inactive lyso-PAF. The activity of this crucial enzyme can be determined using both radiometric and fluorescent methods.

Radiometric Assay : The conventional and highly sensitive method for measuring PAF-AH activity uses [3H-acetyl]PAF as the substrate. The enzyme's action releases [3H]acetate, which is water-soluble. The radioactive acetate product can be efficiently separated from the unreacted lipid substrate using methods like reversed-phase column chromatography. The radioactivity of the eluted acetate is then quantified by liquid scintillation counting. This assay is known for its reproducibility, sensitivity, and cost-effectiveness. nih.govnih.gov

Fluorescent Assay : A non-radioactive alternative utilizes Dansyl-PAF as the substrate. When incubated with a source of PAF-AH, Dansyl-PAF is hydrolyzed to dansyl-lyso-PAF. stewarthendrickson.com The activity is measured by separating the fluorescent substrate from the product via TLC or high-performance liquid chromatography (HPLC) and quantifying their respective fluorescence. This method provides a safer alternative to radiolabeling but may have certain drawbacks. For instance, fluorescence is not an intrinsic property and can be influenced by environmental factors, and a fluorimeter or fluorescence detector is required for measurement. nih.gov

| Parameter | Radiometric Assay | Fluorescent Assay |

|---|---|---|

| Principle | Measures the release of radioactive acetate from a labeled PAF substrate. | Measures the conversion of a fluorescent PAF analog to its fluorescent lyso-form. |

| Substrate | [3H-acetyl]PAF | Dansyl-PAF |

| Detected Product | [3H]acetate (water-soluble) | Dansyl-lyso-PAF (lipid) |

| Advantages | High sensitivity, reproducibility, cost-effective, well-established. nih.gov | Non-radioactive (safer), allows for direct visualization of substrate and product on TLC. stewarthendrickson.com |

| Disadvantages | Requires handling of radioactive isotopes and scintillation counting. nih.gov | Requires a fluorimeter, fluorescence can be sensitive to environmental factors, potentially lower sensitivity than radiometric methods. nih.gov |

Substrate Specificity and Catalytic Efficiency of PAF-AH

PAF-AH exhibits a notable specificity for phospholipids (B1166683) that have short-chain acyl groups at the sn-2 position. It does not hydrolyze phospholipids with long-chain fatty acids, which preserves the integrity of cellular membranes. nih.gov Research has demonstrated that fluorescently labeled PAF analogs, such as Dansyl-PAF, serve as effective substrates for PAF-AH. The presence of the bulky dansyl-amino group within the alkyl moiety at the sn-1 position does not appear to significantly hinder the interaction with the substrate-binding site of the enzyme. stewarthendrickson.com This indicates that Dansyl-PAF is efficiently recognized and hydrolyzed by PAF-AH, making it a reliable tool for studying the enzyme's catalytic activity. The minimal structural requirement for a good PAF-AH substrate appears to be a molecule containing an sn-2 ester and a sufficiently hydrophobic chain at the sn-1 position. nih.gov

Remodeling and De Novo Pathways Investigation

Dansyl-PAF and its precursor, dansyl-lyso-PAF, are exceptionally useful for tracing the metabolic flow through the PAF remodeling pathway, which is the primary route for PAF production during inflammatory responses. researchgate.net

The remodeling pathway begins with the hydrolysis of a long-chain fatty acid from the sn-2 position of an alkyl-acyl-glycerophosphocholine by phospholipase A2, yielding lyso-PAF. Subsequently, LPCAT acetylates lyso-PAF to form active PAF. researchgate.net Using dansylated substrates, researchers can monitor this entire sequence in cell homogenates. For example, when cell lysates are incubated with dansyl-lyso-PAF and acetyl-CoA, the transient formation of Dansyl-PAF is observed, followed by its subsequent disappearance. stewarthendrickson.com This disappearance is coupled with the formation of dansyl-lyso-PAF (from PAF-AH activity) and ultimately the appearance of 1-(N-dansyl-11-amino-1-undecyl)-2-long chain acyl-sn-glycero-3-phosphorylcholine. This demonstrates the complete and sequential action of LPCAT, PAF-AH, and a CoA-independent transacylase, effectively showing the full cycle of PAF formation and remodeling into a stable ether lipid. stewarthendrickson.com

In contrast, the de novo pathway synthesizes PAF from 1-alkyl-2-lyso-sn-glycero-3-phosphate through a series of enzymatic steps culminating in the action of PAF-CPT. researchgate.net As the intermediates and enzymes are distinct from the remodeling pathway, dansylated analogs of PAF and lyso-PAF are not typically used for direct investigation of this route. Studies of the de novo pathway generally employ different labeled precursors that are specific to its unique intermediates. nih.gov

| Enzyme | Dansylated Substrate | Product | Pathway |

|---|---|---|---|

| Lyso-PAF Acetyltransferase (LPCAT) | Dansyl-lyso-PAF | Dansyl-PAF | Remodeling (Biosynthesis) |

| PAF Acetylhydrolase (PAF-AH) | Dansyl-PAF | Dansyl-lyso-PAF | Degradation |

| CoA-Independent Transacylase | Dansyl-lyso-PAF | Dansyl-alkyl-2-acyl-GPC | Remodeling (Acylation) |

Flux Analysis of PAF Metabolism Using Dansyl-PAF

The study of platelet-activating factor (PAF) metabolism within cells has been significantly advanced by the use of fluorescently labeled analogs, such as Dansyl-platelet activating factor (Dansyl-PAF). The dansyl group, a fluorescent tag, allows for the sensitive and continuous monitoring of the metabolic fate of PAF without the need for radioactive isotopes. This approach has proven particularly useful in analyzing the metabolic flux, or the rate of turnover of metabolites through a metabolic pathway, of the PAF cycle in inflammatory cells like polymorphonuclear neutrophils (PMNs).

In studies utilizing Dansyl-PAF and its precursor, Dansyl-lyso-PAF, researchers have been able to delineate the kinetics of the key enzymatic reactions involved in PAF metabolism. When ionophore-stimulated PMN homogenates are incubated with Dansyl-lyso-PAF in the presence of acetyl-CoA, the formation of Dansyl-PAF is observed. However, this formation is transient, reaching a peak concentration before declining. This transient nature is indicative of a highly active metabolic cycle where Dansyl-PAF is rapidly synthesized and then catabolized.

The complexity of the time course for Dansyl-PAF, with its sharp peak at around 4 minutes followed by a decline, makes the direct determination of the initial velocity for the lyso-PAF acetyltransferase reaction challenging under these conditions. nih.gov This is due to the simultaneous and rapid conversion of the newly formed Dansyl-PAF back to Dansyl-lyso-PAF by the highly active PAF acetylhydrolase. nih.gov This rapid cycling underscores the tight regulation and high flux through the PAF metabolic pathway in activated neutrophils. By tracking the concentrations of the fluorescently labeled substrate and products over time, a dynamic picture of the metabolic flux can be constructed, revealing the rates of both the anabolic and catabolic arms of the PAF cycle.

Table 1: Initial Rates of Metabolism of Dansyl-lyso-PAF in PMN Homogenates

| Metabolite | Initial Rate of Change (pmol/min/10⁶ cells) |

| Dansyl-lyso-PAF | -262 |

| Dansylalkyl-2-acyl-GPC | +182 |

Enzymatic Conversion of Dansyllyso-PAF to Dansyl-PAF and Dansylalkyl-2-acyl-GPC

The enzymatic conversion of Dansyl-lyso-PAF to Dansyl-PAF and its subsequent transformation into Dansylalkyl-2-acyl-GPC represents a key segment of the PAF remodeling pathway. This process has been elucidated using cell-free preparations of ionophore-stimulated peritoneal rat polymorphonuclear neutrophils (PMNs). nih.gov These studies have demonstrated that Dansyl-lyso-PAF serves as an effective substrate for the enzymes involved in the PAF cycle, with the dansylamino group in the alkyl chain not significantly hindering the enzyme-substrate interactions. nih.gov

The conversion process is initiated by the enzyme lyso-PAF acetyltransferase, which catalyzes the transfer of an acetyl group from acetyl-CoA to Dansyl-lyso-PAF, forming Dansyl-PAF. nih.gov This reaction is dependent on the presence of acetyl-CoA. In its absence, the primary metabolic product observed is Dansylalkyl-2-acyl-GPC, which is formed through the action of a CoA-independent transacylase that transfers a long-chain acyl group to Dansyl-lyso-PAF. nih.gov

When acetyl-CoA is present, the formation of Dansyl-PAF is observed; however, it is a transient event. In PMN homogenates, the concentration of Dansyl-PAF peaks at approximately 4 minutes of incubation and then rapidly declines. nih.gov By 60 minutes of incubation, Dansyl-PAF is virtually undetectable. nih.gov This rapid disappearance is due to the sequential action of two enzymes: PAF acetylhydrolase and a CoA-independent transacylase. nih.gov

First, PAF acetylhydrolase hydrolyzes the acetyl group from Dansyl-PAF, converting it back to Dansyl-lyso-PAF. Subsequently, the CoA-independent transacylase acts on the regenerated Dansyl-lyso-PAF, transferring a long-chain acyl group to the sn-2 position to form the stable end product, Dansylalkyl-2-acyl-GPC. nih.gov This complete remodeling of enzymatically formed Dansyl-PAF into Dansylalkyl-2-acyl-GPC highlights the efficiency of this metabolic pathway in activated neutrophils. nih.gov

Table 2: Products of Dansyl-lyso-PAF Metabolism in PMN Homogenates

| Incubation Condition | Primary Fluorescent Product(s) | Key Enzymes Involved |

| Without Acetyl-CoA | Dansylalkyl-2-acyl-GPC | CoA-independent transacylase |

| With Acetyl-CoA | Dansyl-PAF (transient), Dansylalkyl-2-acyl-GPC (stable) | Lyso-PAF acetyltransferase, PAF acetylhydrolase, CoA-independent transacylase |

Advanced Analytical Techniques and Innovations with Dansyl Platelet Activating Factor

Integration with Lipidomics Research Methodologies

Lipidomics aims to comprehensively identify and quantify the complete set of lipids (the lipidome) in a biological system. This field has grown rapidly with the advancement of mass spectrometry-based techniques. The integration of fluorescently labeled lipids like Dansyl-PAF into lipidomics workflows provides a targeted approach to understanding the metabolism and function of specific lipid species.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a cornerstone of modern analytical chemistry, offering high sensitivity and specificity for the quantification of molecules in complex mixtures. nih.govnih.gov The derivatization of compounds with a dansyl group significantly enhances their detection by mass spectrometry. mdpi.comciteab.com This technique is particularly useful for analyzing Dansyl-PAF and its metabolites.

The process involves separating the lipid mixture using HPLC, which partitions molecules based on their physicochemical properties, such as polarity. The separated molecules are then ionized and introduced into a mass spectrometer. In tandem MS (MS/MS), specific precursor ions are selected and fragmented, and the resulting product ions are detected. This two-stage process provides a high degree of certainty in molecular identification and quantification.

The dansyl group improves ionization efficiency and provides a characteristic fragmentation pattern, which is crucial for distinguishing the analyte from a complex biological matrix. For instance, in the analysis of other dansylated compounds like polyamines, LC-MS/MS methods have shown excellent linearity and low detection limits, a principle that is directly applicable to Dansyl-PAF. nih.gov A challenge in PAF analysis is the presence of isobaric lysophosphatidylcholines (lyso-PCs), which have the same mass and similar retention times. nih.gov However, specific fragmentation patterns can be used to differentiate PAF from these interfering lipids. nih.gov The use of Dansyl-PAF can further aid in this differentiation by introducing a unique mass shift and a highly specific reporter fragment from the dansyl group.

Table 1: Illustrative LC-MS/MS Parameters for Dansylated Compound Analysis This table is a generalized representation based on methods for similar compounds.

| Parameter | Specification | Purpose |

| Chromatography Column | C18 Reverse-Phase | Separates lipids based on hydrophobicity. nih.gov |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with formic acid | Elutes compounds from the column into the mass spectrometer. |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Generates charged ions from the sample for MS analysis. researchgate.net |

| MS/MS Transition | Specific Precursor Ion → Product Ion | Selectively monitors for the compound of interest, enhancing specificity and sensitivity. nih.gov |

Targeted lipidomics focuses on the measurement of a specific, predefined group of lipid molecules, often to investigate their role in a particular disease or biological process. nih.govnih.gov This approach contrasts with untargeted (or shotgun) lipidomics, which aims to measure as many lipids as possible. nih.gov Targeted analysis offers higher sensitivity, accuracy, and quantitative precision for the lipids of interest.

Dansyl-PAF is an ideal tool for targeted lipidomics studies focused on the PAF signaling pathway. It can be used in several ways:

Internal Standard: By adding a known quantity of Dansyl-PAF to a sample, it can serve as an internal standard for the quantification of endogenous PAF and its metabolites. Its similar chemical structure ensures that it behaves comparably during extraction and analysis, while its unique mass allows it to be distinguished from the native compounds.

Metabolic Tracer: When introduced to cells or organisms, Dansyl-PAF can be tracked to follow the metabolic fate of PAF. By using LC-MS/MS to detect dansylated metabolites, researchers can identify the enzymes and pathways involved in PAF degradation and conversion.

Probing Dysregulation in Disease: Studies have used targeted lipidomics to identify altered lipid profiles in various diseases. nih.gov For example, research has shown that the fatty acid composition of serum lipids is significantly altered in patients with chronic autoimmune diseases like polymyositis and dermatomyositis. nih.gov A targeted approach using Dansyl-PAF could be employed to specifically investigate whether the metabolism of PAF-like lipids is dysregulated in these conditions, potentially linking it to inflammation or muscle performance. nih.gov

Flow Cytometry Applications for Cell-Surface Interactions

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. nih.govnih.gov It is widely used in immunology and hematology to phenotype cells and assess their functional status. nih.gov The use of fluorescent probes is central to flow cytometry, allowing for the quantification of specific targets like surface receptors. researchgate.net

Dansyl-PAF, as a fluorescent analog of a natural receptor ligand, is well-suited for studying platelet-receptor interactions via flow cytometry. Platelet activation is a critical event in thrombosis and inflammation, and PAF is a potent activator. nih.gov By incubating platelets with Dansyl-PAF, researchers can directly measure several key parameters:

Receptor Binding: The fluorescence intensity of cells that have bound Dansyl-PAF is proportional to the number of PAF receptors on the cell surface. This allows for the quantification of receptor expression on different cell populations or under various conditions.

Competitive Binding Assays: The binding of Dansyl-PAF can be competed with non-fluorescent PAF or other receptor antagonists. This allows for the characterization of the binding affinity of new drugs or endogenous molecules that target the PAF receptor.